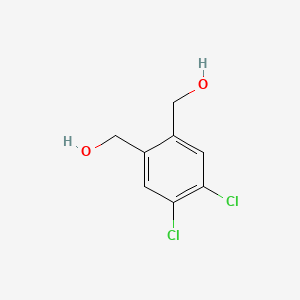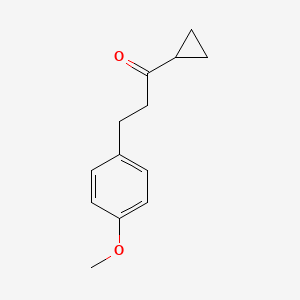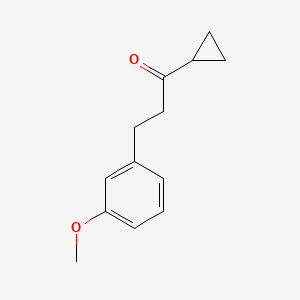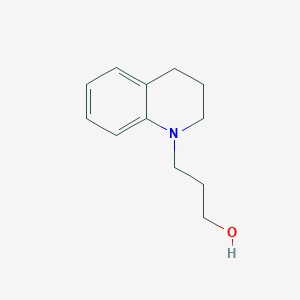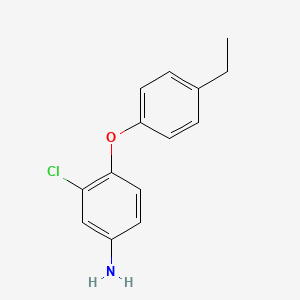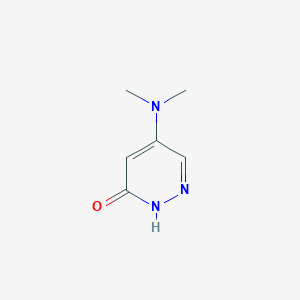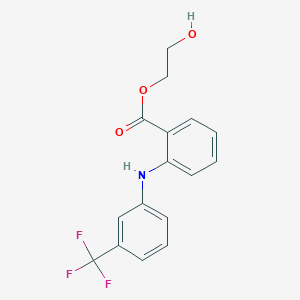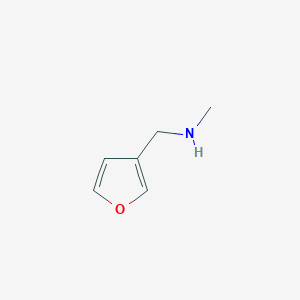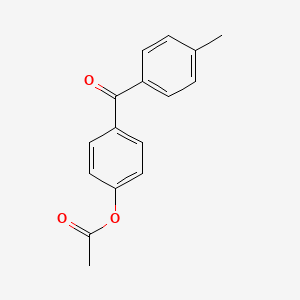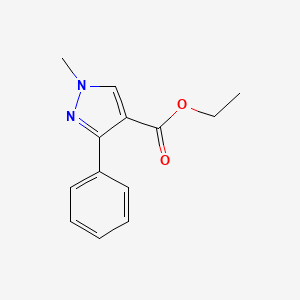
ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a five-membered heterocycle that contains two nitrogen atoms adjacent to three carbon atoms . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess a wide range of pharmacological activities . This compound is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . Another method involves the reaction of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines .Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered aromatic ring structure with two adjacent nitrogen atoms and three carbon atoms . The structure of the specific compound “ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate” would be a variation of this basic structure.Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be quite diverse, depending on the specific derivative and the conditions of the reaction. For instance, a series of N-(substituted-pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated in vitro against three kinds of phytopathogenic fungi .Physical And Chemical Properties Analysis
Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate appears as a white to pale yellow crystalline powder . Its melting point ranges from 125–130°C .Aplicaciones Científicas De Investigación
Medicine
Pyrazole derivatives, such as ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate, have been extensively studied for their diverse biological activities. They have been found to have roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Agriculture
In the agricultural sector, pyrazoles are used as versatile frameworks due to their unique chemical properties .
Antimicrobial Activity
Some pyrazole compounds have shown significant antimicrobial activity. For example, certain triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues have demonstrated high growth inhibitory activity .
Antioxidant Activity
Pyrazole derivatives have also been studied for their antioxidant properties. In a study, the antioxidant properties of these compounds demonstrated remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Antileishmanial Activity
Pyrazole compounds have been evaluated for their antileishmanial activity. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole compound .
Antimalarial Activity
Compounds containing pyrazole scaffolds have been found to possess extensive biological activities like antimalarial .
Anti-inflammatory Activity
Pyrazole-based drugs have been found to have anti-inflammatory properties .
Anticancer Activity
Pyrazole derivatives have been found to have anticancer activities. Pyrazole-based prominent drugs are available on the market .
Direcciones Futuras
Pyrazole derivatives, including ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate, continue to be a topic of interest in medicinal chemistry research due to their wide range of pharmacological activities . Future research may focus on developing new synthesis methods, exploring additional biological activities, and designing new drugs based on the pyrazole scaffold.
Propiedades
IUPAC Name |
ethyl 1-methyl-3-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9-15(2)14-12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNKDMFAIFMIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

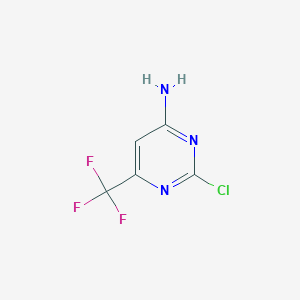
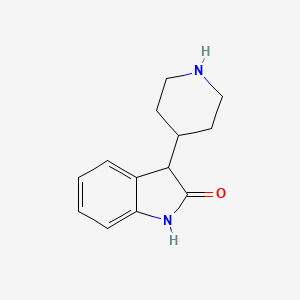

![1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B1315511.png)
